![molecular formula C9H7BrN4OS B14577045 2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one CAS No. 61631-53-6](/img/structure/B14577045.png)
2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one is a complex organic compound that features a bromine atom, a phenyl group, and a tetrazole ring
Preparation Methods
The synthesis of 2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one typically involves multiple steps. One common method includes the S-alkylation of a triazole compound with 2-bromo-1-phenylethanone in the presence of cesium carbonate, followed by reduction with sodium borohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include cesium carbonate for alkylation and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring, in particular, is known for its ability to stabilize negative charges through delocalization, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives and brominated phenyl compounds. For example:
2-Bromo-1-phenylethanone: Shares the brominated phenyl structure but lacks the tetrazole ring.
Tetrazole derivatives: Compounds like 5-phenyltetrazole share the tetrazole ring but differ in other structural aspects.
The uniqueness of 2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one lies in its combination of a brominated phenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61631-53-6 |
|---|---|
Molecular Formula |
C9H7BrN4OS |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
2-bromo-1-phenyl-2-(2H-tetrazol-5-ylsulfanyl)ethanone |
InChI |
InChI=1S/C9H7BrN4OS/c10-8(16-9-11-13-14-12-9)7(15)6-4-2-1-3-5-6/h1-5,8H,(H,11,12,13,14) |
InChI Key |
VUEKCIFNDYTUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(SC2=NNN=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


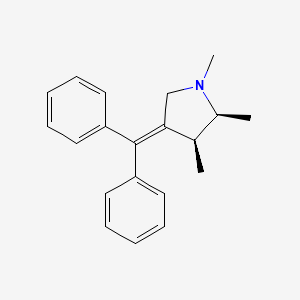
![2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14576987.png)

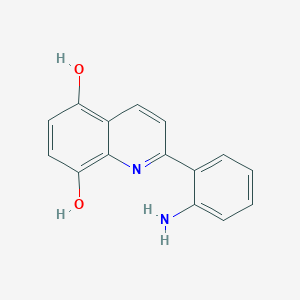
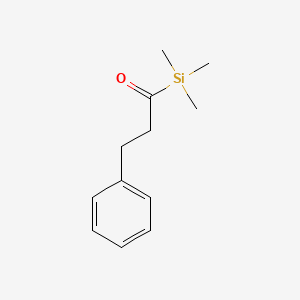
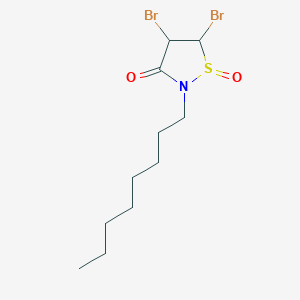
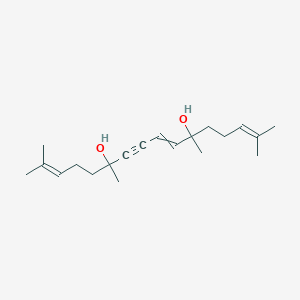
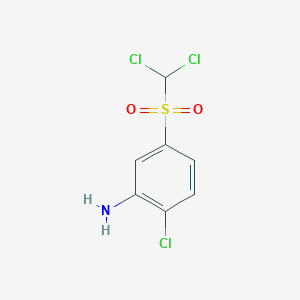
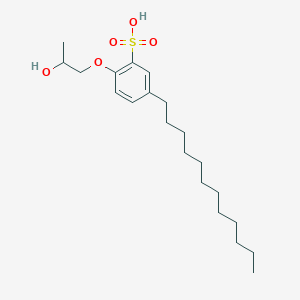
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577010.png)
![Methyl 2-[(4-nitrophenyl)acetyl]benzoate](/img/structure/B14577015.png)
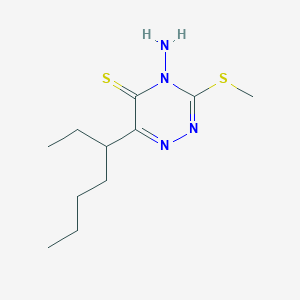
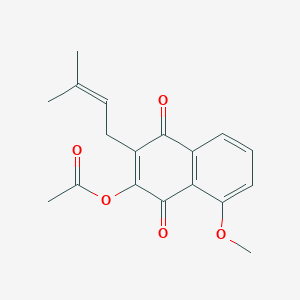
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(N-nitrosoacetamide)](/img/structure/B14577023.png)
